molecular formula C32H24BrClFN3OS B2591254 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone CAS No. 681280-39-7

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone

Cat. No. B2591254
M. Wt: 632.98
InChI Key: YCRBGBSIFPQYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone is a useful research compound. Its molecular formula is C32H24BrClFN3OS and its molecular weight is 632.98. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Characterization : A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis and structural characterization of similar compounds, highlighting the importance of structural analysis in understanding the properties and potential applications of such complex molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

  • Crystal Structures of Pyrazole Compounds : Another research by Loh et al. (2013) involved the synthesis of pyrazole compounds closely related to the chemical . The study emphasizes the significance of X-ray crystal structure determination in elucidating the molecular conformation of such compounds (Loh et al., 2013).

  • Potential Anti-Inflammatory and Antibacterial Agents : Research by Ravula et al. (2016) investigated novel pyrazoline derivatives for their anti-inflammatory and antibacterial activities. This study highlights the potential of such compounds in medicinal chemistry, particularly in developing new therapeutic agents (Ravula et al., 2016).

  • Molecular Docking Studies for Cancer Therapy : A study by Khalilullah et al. (2022) on indole-containing pyrazole analogs, which includes compounds structurally similar to the chemical , demonstrated significant cytotoxic activities against various cancer types. This research indicates the potential of such compounds in cancer therapy, backed by molecular docking studies (Khalilullah et al., 2022).

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24BrClFN3OS/c33-24-11-7-22(8-12-24)28-17-30(23-9-15-26(35)16-10-23)38(36-28)32(39)20-40-31-19-37(29-4-2-1-3-27(29)31)18-21-5-13-25(34)14-6-21/h1-16,19,30H,17-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRBGBSIFPQYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24BrClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone

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